molecular formula C15H11BrFN3O2 B032760 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol CAS No. 196603-96-0

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

Cat. No.: B032760
CAS No.: 196603-96-0
M. Wt: 364.17 g/mol
InChI Key: BMCQUFITKANMIT-UHFFFAOYSA-N
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Description

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogen exchange reactions often employ reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways essential for cell growth and survival . This makes it a promising candidate for the development of targeted therapies in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activity and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17/h2-7,21H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHOMGRMQWNHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442914
Record name 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196603-96-0
Record name 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
Reactant of Route 2
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
Reactant of Route 3
Reactant of Route 3
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
Reactant of Route 4
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
Reactant of Route 5
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
Reactant of Route 6
Reactant of Route 6
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

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